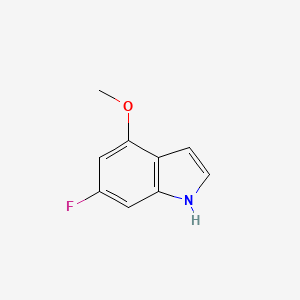

6-fluoro-4-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYWJOYRVOVQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646245 | |

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-02-8 | |

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 6-fluoro-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 6-fluoro-4-methoxy-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, key properties, synthesis methodologies, and potential biological significance, serving as a valuable resource for professionals in the field.

Core Properties

This compound, with the molecular formula C₉H₈FNO, is a substituted indole featuring a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. These substitutions are known to significantly influence the molecule's physicochemical and biological properties.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not widely reported in publicly available literature. For comparative purposes, data for structurally related compounds are included.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | N/A |

| Molecular Weight | 165.16 g/mol | N/A |

| Melting Point | Not available | N/A |

| Melting Point (6-fluoroindole) | 72-76 °C | |

| Melting Point (1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole) | 130-133 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Solubility (6-fluoroindole) | Insoluble in water, soluble in many common organic solvents. | N/A |

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions being applicable for the preparation of this compound. The reactivity of the indole nucleus is significantly influenced by the electronic effects of the fluoro and methoxy substituents.

General Synthesis Strategies

Common synthetic routes for indole derivatives that can be adapted for this compound include:

-

Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, this would likely involve the reaction of (3-fluoro-5-methoxyphenyl)hydrazine with a suitable carbonyl compound.[1]

-

Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.

-

Bischler-Möhlau Indole Synthesis: This reaction produces an indole from an α-halo-ketone and an excess of aniline.

The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the regioselectivity and reaction conditions of these syntheses.

Representative Experimental Protocol: Synthesis of a Precursor

Step 1: Protection of the Aniline

-

A mixture of 2-fluoro-4-iodoaniline (1.0 eq), acetonylacetone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water.

-

After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over magnesium sulfate and concentrated to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Methoxylation

-

The protected aniline from Step 1 is reacted with sodium methoxide in the presence of a copper(I) catalyst in a mixture of methanol and DMF.

-

The reaction mixture is heated to reflux, then cooled and worked up by pouring into a mixture of isopropyl ether and ammonium chloride solution.

-

The product, 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole, is isolated by extraction and purification.

Step 3: Deprotection

-

The pyrrole-protected aniline is refluxed with hydroxylamine hydrochloride and triethylamine in a mixture of ethanol and water.

-

After cooling, the reaction is quenched with hydrochloric acid.

-

The product, 2-fluoro-4-methoxyaniline, is isolated by extraction and purification.

This aniline derivative could then potentially be converted to the corresponding hydrazine and subjected to a Fischer indole synthesis to yield this compound.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methoxy group protons. The fluorine atom at the 6-position will cause splitting of the signals of adjacent protons (H-5 and H-7).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and methoxy groups will show characteristic chemical shifts. For instance, the carbon bearing the fluorine atom (C-6) is expected to appear as a doublet due to C-F coupling.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 165.16. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and other characteristic cleavages of the indole ring.

Biological Significance and Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The introduction of fluorine and methoxy substituents can significantly modulate the biological activity of the parent indole molecule.

Role of Fluorine Substitution

The incorporation of a fluorine atom into a drug candidate can have several beneficial effects:[4][5][6]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improved Lipophilicity: Fluorine substitution can enhance the molecule's ability to cross cell membranes.

Role of Methoxy Substitution

The methoxy group is an electron-donating group that can influence the electronic properties of the indole ring, potentially enhancing its interaction with biological receptors.

Potential Therapeutic Areas

Given the wide range of biological activities exhibited by substituted indoles, this compound and its derivatives are promising candidates for investigation in several therapeutic areas, including:

-

Oncology: Many indole derivatives have shown potent anticancer activity.[3][7]

-

Infectious Diseases: The indole nucleus is found in various antimicrobial and antiviral agents.

-

Neurology: Indole-based compounds have been developed as treatments for a variety of neurological disorders.

Conclusion

This compound represents a molecule with significant potential for the development of novel therapeutic agents. Its unique combination of a privileged indole scaffold with fluorine and methoxy substituents makes it an attractive target for synthesis and biological evaluation. While specific experimental data for this compound is limited in the current literature, this guide provides a comprehensive overview based on the properties of related compounds and general principles of medicinal chemistry. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully explore its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 6-fluoro-4-methoxy-1H-indole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the fluorinated indole derivative, 6-fluoro-4-methoxy-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 885521-02-8 |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.16 g/mol |

| Appearance | White to off-white powder |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place |

Synthetic Methodologies

Experimental Protocol: Adapted Leimgruber-Batcho Indole Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Step 1: Enamine Formation

-

To a solution of the starting material, 4-fluoro-2-methoxy-6-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture containing the intermediate enamine can be cooled to room temperature and used directly in the subsequent step without purification.

Step 2: Reductive Cyclization

-

The crude enamine from the previous step is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and methanol.

-

A reducing agent is then added. Common choices include catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or chemical reduction (e.g., using iron powder in acetic acid). For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere. For chemical reduction, the mixture is heated, typically to around 100°C, and stirred for 1-2 hours.

-

After the reaction is complete, the catalyst or iron residues are removed by filtration through a pad of Celite.

-

The filter cake is washed with the reaction solvent.

-

The combined filtrates are concentrated under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure compound.

Biological Significance and Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.

While specific biological activity data for this compound is limited in publicly available literature, the broader class of fluorinated and methoxy-substituted indoles has demonstrated a wide range of therapeutic potential. These derivatives have been investigated for various applications, including:

-

Anticancer Agents: Indole derivatives have been shown to target various mechanisms in cancer progression, including the inhibition of protein kinases and tubulin polymerization.[1]

-

Neuroactive Compounds: The indole nucleus is a key feature in many neuroactive compounds. Fluorinated indoles have been explored as scaffolds for developing selective serotonin reuptake inhibitors (SSRIs).[1]

-

Antiviral Agents: Certain fluorinated indole derivatives have shown potential as antiviral agents, particularly as inhibitors of HIV-1 attachment.[1]

The biological effects of many indole derivatives are mediated through their interaction with key cellular signaling pathways. For instance, indole-3-carbinol and its derivatives have been shown to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer cell proliferation, survival, and angiogenesis.[2] Furthermore, indole alkaloids have been reported to influence the MAPK signaling pathway, which is also heavily implicated in cancer.[3]

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis can be achieved through established methodologies, and the known biological activities of related fluorinated and methoxylated indoles suggest a high potential for this compound in various areas of drug discovery. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the synthesis and evaluation of this and related indole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 6-fluoro-4-methoxy-1H-indole in organic solvents

An In-depth Technical Guide on the Solubility of 6-fluoro-4-methoxy-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indole derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, based on established chemical principles and data from structurally related compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this document also presents a detailed, industry-standard experimental protocol for determining the equilibrium solubility of this compound. Furthermore, a generalized workflow for solubility determination is provided to guide researchers in generating accurate and reproducible data.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of substituents such as fluorine and methoxy groups can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. The solubility of a compound is a critical parameter that influences its bioavailability and developability as a therapeutic agent. This guide focuses on this compound and aims to provide a foundational understanding of its solubility characteristics.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | As an excellent hydrogen bond acceptor with high polarity, DMSO is expected to effectively solvate the indole moiety. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions, which should facilitate the dissolution of the compound. | |

| Acetonitrile (ACN) | Moderate | The polar nature and ability to accept hydrogen bonds suggest that acetonitrile would be a reasonably good solvent for this indole derivative. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, which should facilitate the dissolution of the indole. |

| Ethanol (EtOH) | Moderate | Similar to methanol, ethanol's ability to hydrogen bond is beneficial for solubility, though its slightly lower polarity might result in slightly lower solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall molecular structure should allow for reasonable solubility in this common, moderately polar organic solvent. |

| Toluene | Low to Moderate | The aromatic character of toluene can interact with the indole ring system, but the significant difference in polarity may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar this compound structure. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in various solvents.[1] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials. It is crucial to have undissolved solid remaining at the end of the experiment to ensure saturation.[1]

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[1]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.[1]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

The is a fundamental physicochemical property that is critical for its successful application in drug discovery and development. While quantitative data is not currently available in the public domain, this guide provides a reliable predicted solubility profile and a detailed experimental protocol based on the gold-standard shake-flask method. By following the outlined procedures, researchers can accurately determine the solubility of this compound in various solvents, thereby facilitating its advancement through the drug development pipeline. The provided workflow and data table template offer a structured approach to generating and presenting this essential information.

References

An In-depth Technical Guide on the Structural Elucidation and Isomers of 6-fluoro-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and isomeric landscape of 6-fluoro-4-methoxy-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected analytical characteristics and methodologies based on established principles of organic chemistry and spectroscopic data from closely related analogs. It serves as a predictive framework for researchers engaged in the synthesis and characterization of novel indole derivatives.

Predicted Spectroscopic Data for Structural Elucidation

The definitive identification of this compound would rely on a combination of spectroscopic techniques to probe its molecular structure. The following tables summarize the anticipated data based on known substituent effects on the indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the connectivity and chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | br s | - | N-H |

| ~7.20 | t | J ≈ 2.8 | H-2 |

| ~6.95 | dd | J ≈ 9.0, 2.0 | H-7 |

| ~6.70 | t | J ≈ 2.5 | H-3 |

| ~6.50 | dd | J ≈ 11.0, 2.0 | H-5 |

| ~3.90 | s | - | -OCH₃ |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 (d, J ≈ 240 Hz) | C-6 |

| ~155.0 | C-4 |

| ~138.0 | C-7a |

| ~124.0 | C-2 |

| ~122.0 | C-3a |

| ~108.0 (d, J ≈ 25 Hz) | C-5 |

| ~103.0 | C-3 |

| ~95.0 (d, J ≈ 25 Hz) | C-7 |

| ~55.5 | -OCH₃ |

Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant. Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 470 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ~ -120 to -125 | ddd | J(F,H-5) ≈ 11.0, J(F,H-7) ≈ 9.0, J(F,N-H) ≈ 2.0 |

Note: The chemical shift is referenced to CFCl₃. The multiplicity arises from coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Peaks |

| Electron Ionization (EI) | 165.0590 | Loss of CH₃ (-15), loss of CO (-28), loss of CH₃O (-31) |

| Electrospray Ionization (ESI) | 166.0668 | - |

Infrared (IR) Spectroscopy

IR spectroscopy would identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1620, 1580, 1470 | Strong | C=C aromatic ring stretches |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-F stretch |

Isomeric Considerations

Several positional isomers of this compound exist. Distinguishing between these isomers is crucial for unambiguous structural assignment. The primary isomers of concern would be those where the fluoro and methoxy groups are swapped or positioned differently on the benzene ring.

Table 6: Key Spectroscopic Features for Differentiating Isomers

| Isomer | Key ¹H NMR Feature | Key ¹³C NMR Feature | Key ¹⁹F NMR Feature |

| This compound | H-5 is a dd with a large J(H,F) coupling. | C-6 is a doublet with a large J(C,F) coupling. | One fluorine signal. |

| 4-fluoro-6-methoxy-1H-indole | H-5 is a dd with a large J(H,F) coupling. | C-4 is a doublet with a large J(C,F) coupling. | One fluorine signal. |

| 5-fluoro-4-methoxy-1H-indole | H-6 is a doublet with a large J(H,F) coupling. | C-5 is a doublet with a large J(C,F) coupling. | One fluorine signal. |

| 7-fluoro-4-methoxy-1H-indole | H-6 is a triplet. | C-7 is a doublet with a large J(C,F) coupling. | One fluorine signal. |

The specific coupling patterns in the ¹H NMR spectrum, particularly the through-space couplings between the fluorine atom and nearby protons, are instrumental in differentiating these isomers. 2D NMR experiments like COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and confirm the substitution pattern.

Experimental Protocols

Proposed Synthesis via Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

Experimental Procedure:

-

Hydrazone Formation: To a solution of (3-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until the formation of the hydrazone is complete, as monitored by TLC.

-

Cyclization: Add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent to the reaction mixture. Heat the mixture to 80-100°C for 1-3 hours.

-

Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed Fischer Indole Synthesis of a this compound derivative.

Structural Elucidation Workflow

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Isomeric Relationships

Caption: Positional isomers of fluoro-methoxy-1H-indole.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach, with NMR spectroscopy playing a pivotal role. While direct experimental data for this specific molecule is not widely published, a robust predictive framework can be established based on the well-documented spectroscopic characteristics of related indole derivatives. The synthesis of this compound can likely be achieved through established methodologies such as the Fischer indole synthesis. Careful analysis of spectroscopic data, particularly 2D NMR, is essential to differentiate it from its various positional isomers. This guide provides a foundational roadmap for researchers venturing into the synthesis and characterization of this and other novel substituted indoles.

References

The Emerging Potential of 6-Fluoro-4-methoxy-1H-indole in Medicinal Chemistry: A Technical Guide

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine and methoxy substituents onto the indole ring can significantly modulate a compound's physicochemical and pharmacological properties. Fluorination, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The methoxy group, an electron-donating substituent, can also contribute to enhanced biological activity. This technical guide explores the potential applications of the novel heterocyclic compound, 6-fluoro-4-methoxy-1H-indole, in medicinal chemistry by examining the synthesis, biological activities, and relevant signaling pathways of structurally related compounds. While direct research on this specific molecule is limited, a comprehensive analysis of its constituent moieties provides a strong rationale for its investigation as a promising scaffold for the development of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be approached through well-established methods for indole ring formation, primarily the Leimgruber-Batcho and Fischer indole syntheses. The selection of the appropriate method depends on the availability of starting materials and the desired scale of the reaction.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for constructing indoles from o-nitrotoluenes.[4][5] This two-step process involves the formation of an enamine followed by reductive cyclization.[4]

Proposed Synthetic Route:

Workflow for the proposed Leimgruber-Batcho synthesis of this compound.

Experimental Protocol (Adapted from general Leimgruber-Batcho synthesis):

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-6-methoxy-2-nitrophenyl)ethene

-

To a solution of 4-fluoro-6-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.2 eq).

-

Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a dark red oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Carry out the catalytic hydrogenation under a hydrogen atmosphere (typically 50 psi) until the reaction is complete as monitored by TLC.

-

Alternatively, the reduction can be performed using iron powder (Fe) in acetic acid (AcOH) by heating the mixture to approximately 100°C for 1-2 hours.

-

After the reaction is complete, filter the catalyst or iron residues through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7]

Proposed Synthetic Route:

Workflow for the proposed Fischer indole synthesis of this compound.

Experimental Protocol (Adapted from general Fischer indole synthesis):

Step 1: Formation of the Phenylhydrazone

-

Dissolve (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add acetaldehyde (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The intermediate can be isolated or used directly in the next step.

Step 2: Cyclization to this compound

-

To the hydrazone from the previous step, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

-

Heat the reaction mixture to 80-150 °C for 1-4 hours, monitoring by TLC.

-

After completion, cool the reaction and pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related 6-fluoroindole and methoxyindole derivatives, this compound holds significant potential in several therapeutic areas.

Anticancer Agents

The 6-fluoroindole scaffold is a key component of several classes of anticancer agents.[2]

-

Kinase Inhibitors: Derivatives of 6-fluoroindole-2-carboxamide have shown inhibitory activity against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in many cancers, and its inhibition is a major therapeutic strategy.

Kinase inhibitor signaling pathway.

-

Tubulin Polymerization Inhibitors: Certain 6-fluoroindole-containing molecules can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited by several successful anticancer drugs.[2]

Neuroprotective Agents

The indole nucleus is a common feature in many neuroactive compounds. The introduction of a fluorine atom at the 6-position has been explored to modulate the activity of these molecules.

-

Serotonin Receptor Modulators: 6-Fluoroindole serves as a scaffold for the development of potent and selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety.[2] Furthermore, derivatives of 6-fluoroindole have been investigated as 5-HT₆ receptor antagonists for the potential treatment of cognitive deficits in Alzheimer's disease. The diverse signaling of serotonin receptors offers multiple points for therapeutic intervention.

Serotonin receptor signaling pathway.

Antimicrobial Agents

Fluorinated indole derivatives have demonstrated promising antimicrobial activity.

-

Antibacterial Agents: Fluorinated benzothiophene-indole hybrids have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[8] While not an indole, the quinolone antibiotic AM-1155, which contains a 6-fluoro-8-methoxy substitution pattern, exhibits potent broad-spectrum antibacterial activity, suggesting that this substitution pattern on an aromatic core can be beneficial for antimicrobial action. A key target for many antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

Mechanism of DNA gyrase inhibition.

-

Antiviral Agents: 6-Fluoroindole derivatives have also been investigated as potential antiviral agents, particularly as inhibitors of HIV-1 attachment to host cells.[2]

Quantitative Data on Related Compounds

| Compound Class | Target | Specific Compound Example | Activity (IC₅₀/EC₅₀/MIC) | Therapeutic Area |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Varies by specific derivative | nM to µM range | Anticancer |

| 6-Fluoroindole derivatives | Tubulin Polymerization | Varies by specific derivative | µM range | Anticancer |

| Fluorinated Indoles | HIV-1 Reverse Transcriptase | 4-fluoroindole derivative 20h | ED₅₀ = 0.5 nM | Antiviral (HIV) |

| Fluorinated Benzothiophene-Indole Hybrids | Bacterial Pyruvate Kinase | Compound 3a | MIC = 1-2 µg/mL (MRSA) | Antibacterial |

Note: The activities listed are for derivatives of 6-fluoroindole and not this compound itself. The actual activity of derivatives of the target compound would need to be determined experimentally.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the well-documented benefits of fluorine and methoxy substitutions on the indole ring, derivatives of this novel compound are predicted to have significant potential as anticancer, neuroprotective, and antimicrobial agents. The established synthetic routes for substituted indoles, such as the Leimgruber-Batcho and Fischer syntheses, provide a clear path for the generation of compound libraries for screening. This technical guide serves as a foundational resource to stimulate further research into the synthesis and biological evaluation of this compound derivatives, which may lead to the discovery of novel therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

The Biological Versatility of 6-Fluoro-4-methoxy-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic introduction of fluorine and methoxy substituents onto the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the biological activities of 6-fluoro-4-methoxy-1H-indole derivatives and their close analogs, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. While specific data for the this compound scaffold is emerging, this guide consolidates available information on related compounds to inform future research and drug discovery efforts.

Anticancer Activity

Derivatives of 6-fluoro-1H-indole have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. The introduction of a methoxy group can further enhance these properties. The following table summarizes the in vitro antiproliferative activities of representative substituted indole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Substituted Indole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | ||

| A549 (Lung) | 6.30 ± 0.30 | [1] | ||

| HeLa (Cervical) | 6.10 ± 0.31 | [1] | ||

| A375 (Melanoma) | 0.57 ± 0.01 | [1] | ||

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] | ||

| U2 | Indole-based Bcl-2 inhibitor with 4-methoxy substitution | MCF-7 (Breast) | 0.83 ± 0.11 | [2] |

| A549 (Lung) | 0.73 ± 0.07 | [2] | ||

| MDA-MB-231 (Breast) | 5.22 ± 0.55 | [2] | ||

| U3 | Indole-based Bcl-2 inhibitor with p-methyl substitution | MCF-7 (Breast) | 1.17 ± 0.10 | [2] |

| A549 (Lung) | 2.98 ± 0.19 | [2] | ||

| MDA-MB-231 (Breast) | 4.07 ± 0.35 | [2] | ||

| 4a | 4,5-Dihydroisoxazole derivative with indole moiety | Jurkat (Leukemia) | 21.83 ± 2.35 | [3] |

| HL-60 (Leukemia) | 19.14 ± 0.18 | [3] | ||

| 4c | 4,5-Dihydroisoxazole derivative with p-methoxy-substitution | Jurkat (Leukemia) | 22.3 ± 3.7 | [3] |

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. The presence of fluorine and methoxy groups can influence the spectrum and potency of their activity. Table 2 presents the minimum inhibitory concentration (MIC) values for several indole derivatives against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Indole-triazole/thiadiazole derivatives | Staphylococcus aureus | 3.125-50 | [4][5] |

| MRSA | 3.125-50 | [4][5] | |

| Escherichia coli | 3.125-50 | [4][5] | |

| Bacillus subtilis | 3.125-50 | [4][5] | |

| Candida albicans | 3.125-50 | [4][5] | |

| Candida krusei | 3.125-50 | [4][5] | |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 | [6] |

| 6f (Indole-1,2,4 triazole conjugate) | Candida albicans | 2 | [6] |

| Fluorinated benzothiophene-indole hybrid | MRSA strain JE2 | 1 | [7] |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (1) | MRSA | 2 | [8] |

| MSSA | 2 | [8] | |

| Fluorinated analogue (2) | MRSA | 32 | [8] |

| MSSA | 16 | [8] |

Experimental Protocols

Synthesis of 6-Fluoroindole Derivatives

The synthesis of 6-fluoroindole derivatives can be achieved through established methods such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis. A general protocol for the Fischer indole synthesis is provided below.

Protocol: Fischer Indole Synthesis of 6-Fluoroindole [9]

-

Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid. Add the desired ketone or aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate, which can be isolated by filtration or used directly in the next step.

-

Indolization: Add an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, to the hydrazone. Heat the reaction mixture to 80-150°C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice or into cold water. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-fluoroindole derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay [5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound derivatives are yet to be fully elucidated, the biological activities of related indole compounds suggest several potential mechanisms. For instance, many anticancer indole derivatives function as tubulin polymerization inhibitors or as inhibitors of protein kinases involved in cell proliferation and survival signaling.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative with anticancer activity, based on the known mechanisms of similar compounds.

Conclusion and Future Directions

The available data on 6-fluoro- and 4-methoxy-substituted indole derivatives highlight the significant potential of this scaffold in the development of novel therapeutic agents. The compiled anticancer and antimicrobial activities, along with the generalized experimental protocols, provide a solid foundation for researchers in the field. However, there is a clear need for further investigation specifically focused on the this compound core to fully understand its structure-activity relationships and therapeutic potential.

Future research should prioritize the synthesis and biological evaluation of a focused library of this compound derivatives. Elucidating their specific molecular targets and mechanisms of action through detailed biochemical and cellular assays will be crucial for advancing these promising compounds towards clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. turkjps.org [turkjps.org]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

6-Fluoro-4-methoxy-1H-indole: A Versatile Scaffold for Potent Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Strategic substitution on the indole ring can profoundly influence the pharmacological properties of the resulting molecules. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the synthesis and application of 6-fluoro-4-methoxy-1H-indole as a key building block for the development of potent bioactive compounds, particularly those targeting the serotonergic system.

Synthesis of the Core Building Block: this compound

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available precursors. A common strategy involves the protection of a hydroxyl group as a benzyl ether, which can be later deprotected and methylated.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Benzyloxy-6-fluoro-1H-indole

This synthesis is adapted from the procedure described in the Journal of Medicinal Chemistry, 2000, Vol. 43, No. 24.

-

Materials: 3-Fluoroanisole, fuming nitric acid, acetic anhydride, sodium methoxide, benzyl chloride, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, Raney nickel or palladium on carbon (Pd/C), hydrazine hydrate.

-

Procedure:

-

Nitration: 3-Fluoroanisole is nitrated to yield 4-fluoro-2-nitroanisole.

-

Demethylation: The methoxy group is cleaved using a suitable demethylating agent to afford 4-fluoro-2-nitrophenol.

-

Benzylation: The phenol is protected as a benzyl ether by reacting it with benzyl chloride in the presence of a base to give 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

-

Side Chain Formation: The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the corresponding enamine.

-

Reductive Cyclization: The enamine undergoes reductive cyclization using a catalyst such as Raney nickel or Pd/C with hydrazine hydrate or under a hydrogen atmosphere to yield 4-benzyloxy-6-fluoro-1H-indole.

-

Step 2: Debenzylation to 4-Hydroxy-6-fluoro-1H-indole

-

Materials: 4-Benzyloxy-6-fluoro-1H-indole, Palladium on carbon (Pd/C), hydrogen source (e.g., hydrogen gas, ammonium formate).

-

Procedure:

-

Dissolve 4-benzyloxy-6-fluoro-1H-indole in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation. This can be achieved using a hydrogen balloon at atmospheric pressure or in a Parr apparatus under elevated pressure. Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxy-6-fluoro-1H-indole, which can be purified by column chromatography.

-

Step 3: Methylation to this compound

-

Materials: 4-Hydroxy-6-fluoro-1H-indole, methylating agent (e.g., dimethyl sulfate, methyl iodide), base (e.g., sodium hydride, potassium carbonate), aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone).

-

Procedure:

-

Dissolve 4-hydroxy-6-fluoro-1H-indole in a dry aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base to deprotonate the hydroxyl group.

-

Add the methylating agent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

The Strategic Roles of Fluorine and Methoxy Groups in 6-Fluoro-4-methoxy-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic functionalization of the indole ring with fluorine and methoxy groups offers a powerful approach to modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive analysis of the distinct and synergistic roles of the fluorine atom at the 6-position and the methoxy group at the 4-position of the 1H-indole core. While direct experimental data for 6-fluoro-4-methoxy-1H-indole is limited in publicly available literature, this document extrapolates from data on closely related analogs to provide insights into its synthesis, predicted physicochemical properties, and potential biological activities. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel indole-based therapeutics.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point of drug discovery efforts for decades. Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3]

The targeted introduction of specific functional groups onto the indole scaffold is a key strategy for optimizing drug-like properties. Fluorine and methoxy groups are particularly valuable in this regard, each imparting unique electronic and steric influences that can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide will delve into the specific contributions of a 6-fluoro and a 4-methoxy substitution on the 1H-indole core.

The Role of the 6-Fluoro Substituent

The incorporation of a fluorine atom at the 6-position of the indole ring can significantly influence its biological and physicochemical properties.

Modulation of Physicochemical Properties

-

Lipophilicity: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can decrease the pKa of the indole nitrogen, making it less basic. This can alter the ionization state of the molecule at physiological pH, affecting its solubility and ability to interact with target proteins.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block oxidative degradation, thereby increasing the metabolic stability and half-life of the compound.[1]

Enhancement of Biological Activity

-

Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

-

Conformational Control: The small size and unique electronic properties of fluorine can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

The Role of the 4-Methoxy Substituent

The methoxy group at the 4-position of the indole ring also plays a crucial role in fine-tuning the molecule's properties.

Electronic and Steric Effects

-

Electron-Donating Character: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the indole ring system. This can influence the molecule's reactivity and its ability to participate in key biological interactions.

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with target proteins.

-

Steric Influence: The methoxy group introduces steric bulk at the 4-position, which can influence the molecule's binding mode and selectivity for its target.

Impact on Pharmacokinetics

-

Metabolic Susceptibility: The methoxy group can be a site of metabolism, typically undergoing O-demethylation by cytochrome P450 enzymes. This can be a metabolic liability, leading to faster clearance, but can also be exploited for the design of prodrugs.

-

Solubility: The presence of the oxygen atom can potentially increase the aqueous solubility of the molecule, which is a desirable property for drug candidates.

Synergistic Effects and Predicted Properties of this compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, with comparisons to the parent indole and monosubstituted analogs. These values are estimations and should be experimentally verified.

| Compound | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Indole NH) |

| 1H-Indole | 117.15 | 2.14 | 16.9 |

| 6-Fluoro-1H-indole | 135.14 | 2.45 | ~16.5 |

| 4-Methoxy-1H-indole | 147.17 | 2.05 | ~17.1 |

| This compound | 165.16 | ~2.36 | ~16.7 |

Note: Predicted values are generated based on standard computational models and may not reflect experimental values.

Potential Biological Activities

Based on the activities of related substituted indoles, this compound could be a promising scaffold for the development of agents targeting a variety of diseases.

-

Anticancer Activity: Many substituted indoles exhibit potent anticancer activity through mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[1][2] The combination of a fluorine and a methoxy group could enhance these activities.

-

Neuroprotective Effects: Indole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[3] The electronic and lipophilic properties of this compound may be favorable for brain penetration and interaction with neurological targets.

Synthesis Strategies

The synthesis of this compound can be approached through established methods for indole ring formation. The two most common and versatile methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Leimgruber-Batcho Indole Synthesis

This method involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[4]

Caption: Leimgruber-Batcho synthesis workflow.

Fischer Indole Synthesis

A classic method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5]

Caption: Fischer indole synthesis workflow.

Experimental Protocols

The following are general protocols for the synthesis and evaluation of indole derivatives. These should be adapted and optimized for the specific synthesis and testing of this compound.

General Procedure for Leimgruber-Batcho Indole Synthesis

-

Enamine Formation: A solution of the appropriately substituted o-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in anhydrous DMF is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.

-

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethyl acetate). A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, the corresponding aldehyde or ketone (1.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate, which can be collected by filtration.

-

Cyclization: The hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent) at 80-120 °C for 1-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

Potential Signaling Pathways and Mechanisms of Action

Substituted indoles are known to exert their biological effects by modulating various signaling pathways. The specific pathways affected by this compound would need to be experimentally determined, but potential targets include:

Inhibition of Kinase Signaling Pathways

Many indole derivatives are potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Disruption of Microtubule Dynamics

Certain indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1]

Caption: Potential disruption of tubulin polymerization.

Conclusion

The strategic placement of a fluorine atom at the 6-position and a methoxy group at the 4-position of the 1H-indole scaffold is predicted to yield a molecule with a unique and potentially advantageous pharmacological profile. The 6-fluoro group is expected to enhance metabolic stability and modulate electronic properties, while the 4-methoxy group can influence receptor interactions and solubility. Although experimental data for this compound is currently lacking, the analysis of related analogs suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Further synthesis and biological evaluation of this specific compound are warranted to validate these predictions and fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]

The Reactive Landscape of the 6-Fluoro-4-methoxy-1H-indole Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-4-methoxy-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methoxy group on the indole core imparts unique electronic properties that modulate its reactivity and biological activity. This technical guide provides an in-depth exploration of the reactivity of this nucleus, offering insights into its functionalization through various chemical transformations.

Electronic Properties and Predicted Reactivity

The reactivity of the this compound nucleus is governed by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet ortho-, para-directing, fluorine atom (-F). The indole nitrogen's lone pair further enhances the electron density of the pyrrole ring.

-

Methoxy Group (-OCH₃) at C4: As a strong activating group, the methoxy substituent directs electrophilic attack primarily to its ortho and para positions. With the C5 position being ortho and the C7 position being para to the methoxy group, these sites are electronically activated.

-

Fluorine Atom (-F) at C6: While fluorine is an electronegative atom that deactivates the ring through its inductive effect, it acts as an ortho-, para-director via resonance. This directs electrophilic substitution to the C5 and C7 positions.

-

Pyrrole Ring: The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. The C2 position is the next most reactive site within the pyrrole ring.

This combination of directing effects suggests that electrophilic substitution will predominantly occur at the C3, C5, and C7 positions. The high reactivity of the C3 position generally makes it the primary site of attack for most electrophiles.

Key Reactions and Experimental Protocols

This section details common and effective reactions for the functionalization of the this compound core. The provided protocols are generalized and may require optimization for specific substrates and scales.

Electrophilic Substitution at C3

The C3 position is the most common site for electrophilic substitution on the indole ring.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles.[1][2][3][4][5]

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 vol), cool the mixture to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a stirred mixture of ice and water.

-

Basify the aqueous solution with aqueous sodium hydroxide to pH 8-9, which should induce the precipitation of the product.

-

Filter the solid, wash with water, and dry under vacuum to afford this compound-3-carbaldehyde.

Table 1: Vilsmeier-Haack Reaction Conditions

| Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| POCl₃, DMF | DMF | 0 °C to rt | 1 - 4 | 85 - 95 |

| Oxalyl chloride, DMF | THF | -10 °C to rt | 1 - 3 | 80 - 90 |

The Mannich reaction introduces an aminomethyl group at the C3 position, providing a versatile handle for further synthetic transformations.[6]

Experimental Protocol:

-

To a cooled (0 °C) mixture of a secondary amine (e.g., dimethylamine, 1.2 eq) and aqueous formaldehyde (37%, 1.2 eq) in a suitable solvent like acetic acid or ethanol, add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and basify with aqueous sodium carbonate or sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C3-aminomethylated indole.

Table 2: Mannich Reaction Conditions

| Amine | Aldehyde | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Dimethylamine | Formaldehyde | Acetic Acid | rt | 12 - 24 | 70 - 85 |

| Pyrrolidine | Formaldehyde | Ethanol | rt | 12 - 24 | 75 - 90 |

| Morpholine | Formaldehyde | Acetic Acid | rt | 12 - 24 | 70 - 85 |

Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position.[7][8][9][10]

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, add a Lewis acid (e.g., AlCl₃, SnCl₄, or ZnCl₂, 1.1 eq) at 0 °C.

-

To this mixture, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-6 hours.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Table 3: Friedel-Crafts Acylation Conditions

| Acylating Agent | Lewis Acid | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to rt | 1 - 4 | 60 - 80 |

| Acetic Anhydride | ZnCl₂ | Acetic Acid | 80 °C | 2 - 6 | 50 - 70 |

N-Functionalization

The indole nitrogen can be readily functionalized, most commonly through alkylation.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or THF, add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.

-

Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Quench the reaction by the slow addition of water or saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.[11]

Table 4: N-Alkylation Reaction Conditions

| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Methyl Iodide | NaH | DMF | 0 °C to rt | 2 - 6 | 90 - 98 |

| Benzyl Bromide | NaH | THF | 0 °C to rt | 4 - 12 | 85 - 95 |

Metal-Catalyzed Cross-Coupling Reactions

For functionalization of the benzene ring, metal-catalyzed cross-coupling reactions are powerful tools. This typically requires prior halogenation of the indole nucleus (e.g., at C5 or C7).

Assuming a bromo-substituted this compound is available, the Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds.[1][12][13][14][15]

Experimental Protocol:

-

In a reaction vessel, combine the bromo-6-fluoro-4-methoxy-1H-indole (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water).

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Table 5: Suzuki-Miyaura Coupling Conditions

| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 90 - 100 | 12 - 24 | 70 - 90 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 - 110 | 6 - 18 | 75 - 95 |

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general workflow for the functionalization of the this compound nucleus.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Caption: Mechanism of the Mannich Reaction.

Caption: General functionalization workflow for the indole core.

Conclusion

The this compound nucleus presents a rich and varied reactive landscape. Its strategic functionalization, guided by the principles of electrophilic aromatic substitution and modern cross-coupling methodologies, opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and workflows outlined in this guide serve as a foundational resource for researchers aiming to explore and exploit the synthetic potential of this valuable heterocyclic core. Further investigation into the specific reaction kinetics and optimization of conditions will undoubtedly lead to a deeper understanding and broader application of this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]